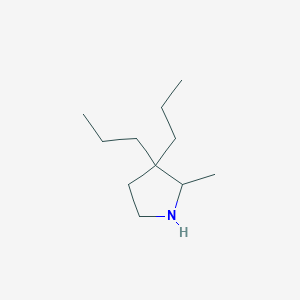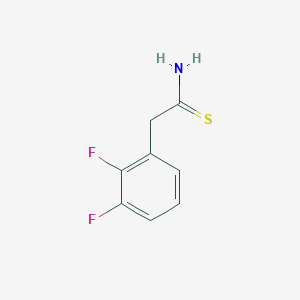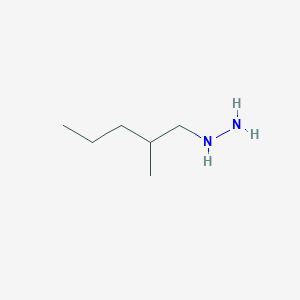
(2-Methylpentyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylpentyl)hydrazine is an organic compound with the molecular formula C6H16N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-methylpentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpentyl)hydrazine typically involves the reaction of 2-methylpentylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
[ \text{2-Methylpentylamine} + \text{Hydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to optimize yield and purity. Additionally, purification steps such as distillation or crystallization may be employed to isolate the final product.
化学反応の分析
Types of Reactions
(2-Methylpentyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce amines or other reduced forms.
科学的研究の応用
(2-Methylpentyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and treatment of diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2-Methylpentyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The specific pathways and targets depend on the context of its use, such as in therapeutic applications or chemical synthesis.
類似化合物との比較
Similar Compounds
Hydrazine (N2H4): A simple hydrazine compound with similar reactivity but without the 2-methylpentyl group.
Monomethylhydrazine (CH3NHNH2): A derivative of hydrazine with one methyl group.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): Another hydrazine derivative with two methyl groups.
Uniqueness
(2-Methylpentyl)hydrazine is unique due to the presence of the 2-methylpentyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C6H16N2 |
|---|---|
分子量 |
116.20 g/mol |
IUPAC名 |
2-methylpentylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-3-4-6(2)5-8-7/h6,8H,3-5,7H2,1-2H3 |
InChIキー |
QAAYYKJZYFIYES-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





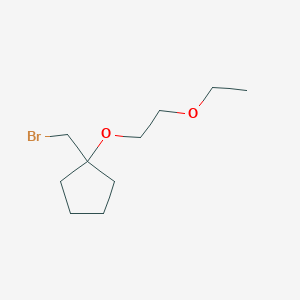
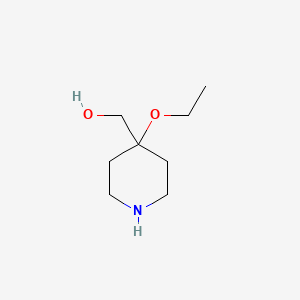
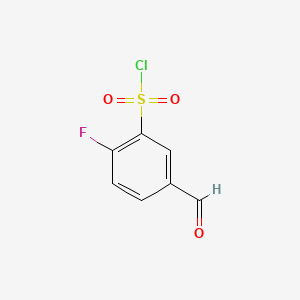
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
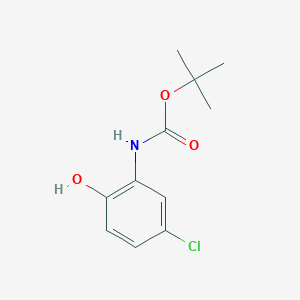
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)
